molecular formula C14H21NO3 B14876727 (5-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol

(5-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol

Cat. No.: B14876727
M. Wt: 251.32 g/mol
InChI Key: QICXKZWOWXXFCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol is an organic compound characterized by a pyrrolidine ring substituted with a 3,4-dimethoxyphenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the substitution of the pyrrolidine ring with a 3,4-dimethoxyphenyl group. This can be achieved through a nucleophilic substitution reaction using a suitable electrophile, such as a halogenated 3,4-dimethoxybenzene derivative.

    Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group at the 3-position of the pyrrolidine ring. This can be achieved through a hydroxymethylation reaction using formaldehyde or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxymethyl group or to reduce other functional groups present in the molecule.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Dehydroxymethylated products

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

(5-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the effects of phenyl-substituted pyrrolidines on biological systems.

    Industrial Applications: It can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (5-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dimethoxyphenyl)methanol: A simpler compound with similar phenyl substitution but lacking the pyrrolidine ring.

    1-Methylpyrrolidin-3-yl)methanol: A compound with a similar pyrrolidine structure but lacking the 3,4-dimethoxyphenyl group.

Uniqueness

(5-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol is unique due to the combination of its pyrrolidine ring and 3,4-dimethoxyphenyl substitution. This unique structure imparts specific chemical and biological properties that are not present in simpler analogs.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

[5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C14H21NO3/c1-15-8-10(9-16)6-12(15)11-4-5-13(17-2)14(7-11)18-3/h4-5,7,10,12,16H,6,8-9H2,1-3H3

InChI Key

QICXKZWOWXXFCE-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1C2=CC(=C(C=C2)OC)OC)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.